molecular formula C24H18FN5O4S B2522838 5-{[(2-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 901756-14-7

5-{[(2-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline

Cat. No.: B2522838
CAS No.: 901756-14-7
M. Wt: 491.5
InChI Key: IMTZVIHTCUOYLL-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole and quinazoline core. Its structure includes:

  • 8,9-Dimethoxy groups: These substituents enhance lipophilicity and may influence binding interactions with biological targets, as seen in other methoxy-substituted quinazolines .
  • 2-(4-Nitrophenyl): The electron-withdrawing nitro group at position 2 is critical for π-π stacking interactions in kinase inhibition .
  • 5-[(2-Fluorophenyl)methyl]sulfanyl: The sulfanyl linker and fluorophenyl moiety contribute to metabolic stability and selectivity, with fluorine acting as a hydrogen bond acceptor .

Molecular Formula: C₂₅H₁₈FN₅O₄S
Molecular Weight: ~527.5 g/mol (calculated based on analogous structures in and ).

Properties

IUPAC Name

5-[(2-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O4S/c1-33-20-11-17-19(12-21(20)34-2)26-24(35-13-15-5-3-4-6-18(15)25)29-23(17)27-22(28-29)14-7-9-16(10-8-14)30(31)32/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTZVIHTCUOYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=CC=C4F)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-{[(2-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazoloquinazoline core, followed by the introduction of the substituents through various organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

    Substitution: Various substitution reactions can occur, particularly at the aromatic rings, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. .

Scientific Research Applications

5-{[(2-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(2-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Compound Name / ID Substituents Molecular Weight Key Biological Activity Reference(s)
5-{[(4-Nitrophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-triazolo[1,5-C]quinazoline (C445-0155) 5-(4-Nitrobenzyl)sulfanyl, 8,9-dimethoxy, 2-(4-nitrophenyl) 518.51 Anticancer (hypothesized)
2-(4-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline (5.29) 2-(4-Nitrophenyl), no sulfanyl or methoxy groups 291.26 Anticancer (tested in vitro)
8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl-triazolo[1,5-c]quinazoline 5-(3-Methoxybenzyl)sulfanyl, 8,9-dimethoxy, 2-methyl 464.52 Kinase inhibition (hypothesized)
Selenium-substituted quinazolines Selenium replaces sulfur in sulfanyl group Variable Enhanced anticancer activity, reduced solubility

Key Comparative Insights

Impact of Substituents on Activity: The 8,9-dimethoxy groups in the target compound and C445-0155 likely improve membrane permeability compared to non-methoxy analogues like 5.29 . The 2-fluorophenyl group in the target compound may enhance target selectivity over 4-nitrophenyl derivatives (e.g., C445-0155) due to steric and electronic effects .

Sulfur vs. Selenium Analogues :

  • Selenium-substituted quinazolines (e.g., from ) exhibit stronger anticancer activity but lower solubility and stability compared to sulfur-containing derivatives .

Synthetic Routes: The target compound may be synthesized via S-alkylation of 1,2,4-triazole precursors with α-halogenated ketones (e.g., 2-bromoacetophenone), as described for similar compounds in . Microwave-assisted synthesis () could reduce reaction times compared to conventional methods .

Biological Activity Trends :

  • Compounds with dual nitro groups (e.g., C445-0155 ) show higher predicted cytotoxicity but may face pharmacokinetic challenges due to increased molecular weight.
  • The 2-(4-nitrophenyl) group is conserved across active triazoloquinazolines, suggesting its role in binding ATP pockets of kinases like EGFR .

Biological Activity

5-{[(2-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a triazole ring and multiple functional groups that may influence its biological activity. The molecular formula is C22H20FN5O4SC_{22}H_{20}FN_5O_4S, with a molecular weight of approximately 445.49 g/mol.

PropertyValue
Molecular FormulaC22H20FN5O4S
Molecular Weight445.49 g/mol
CAS Number[insert CAS number here]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the triazole ring through cyclization processes. The introduction of the fluorophenyl and nitrophenyl groups is crucial for enhancing the compound's biological properties.

Anticancer Activity

Research has shown that compounds similar to 5-{[(2-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that similar triazoloquinazoline derivatives can inhibit cell growth in lung and breast cancer models through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanism for the anticancer activity includes:

  • Inhibition of Kinases : Some studies suggest that these compounds may inhibit specific kinases involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : The compounds may trigger apoptotic pathways leading to programmed cell death in cancerous cells.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that triazoloquinazolines can exhibit antimicrobial activities. For example, derivatives have shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections .

Other Biological Activities

  • Anticonvulsant Effects : Some related compounds have demonstrated anticonvulsant properties, indicating a broader pharmacological profile.
  • Anti-inflammatory Properties : The presence of specific substituents may contribute to anti-inflammatory effects observed in preliminary studies.

Case Studies

A notable case study involved the evaluation of a related triazoloquinazoline derivative against human cancer cell lines. The study reported an IC50 value indicating effective inhibition of cell proliferation at low concentrations. Furthermore, the compound was tested in vivo in animal models, showing reduced tumor growth compared to control groups.

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